Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate
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Overview
Description
5-Bromo Brassinin is a derivative of brassinin, a phytoalexin found in cruciferous vegetables such as broccoli, mustard greens, cabbage, cauliflower, and turnip. Phytoalexins are naturally occurring compounds that plants produce in response to stress, such as pathogen infection or exposure to heavy metals and UV radiation . 5-Bromo Brassinin has garnered interest due to its potential biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo Brassinin typically involves the bromination of brassinin. One common method involves the reaction of brassinin with bromine in dichloromethane/methanol (9:1) to yield 5-Bromo Brassinin . The reaction conditions are carefully controlled to ensure the selective bromination at the 5-position of the indole ring.
Industrial Production Methods
While specific industrial production methods for 5-Bromo Brassinin are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves scaling up the bromination reaction while maintaining stringent control over reaction conditions to ensure product purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo Brassinin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane/methanol is used for the initial synthesis of 5-Bromo Brassinin.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Bromo Brassinin with different functional groups replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
5-Bromo Brassinin exerts its effects primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune tolerance and cancer progression . By inhibiting IDO, 5-Bromo Brassinin disrupts the immune escape mechanisms of cancer cells, thereby enhancing the body’s immune response against tumors. This mechanism involves the degradation of key proteins such as Tie2 and FGFR1 in endothelial cells, which inhibits angiogenesis in triple-negative breast cancer .
Comparison with Similar Compounds
Similar Compounds
Brassinin: The parent compound of 5-Bromo Brassinin, known for its chemopreventive properties.
Indole Phytoalexins: A class of compounds that includes various derivatives with similar biological activities.
Uniqueness of 5-Bromo Brassinin
5-Bromo Brassinin stands out due to its enhanced biological activity compared to its non-brominated counterpart. Additionally, its ability to inhibit IDO makes it a unique and promising candidate for anticancer therapy .
Properties
Molecular Formula |
C11H11BrN2S2 |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate |
InChI |
InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-7-5-13-10-3-2-8(12)4-9(7)10/h2-5,13H,6H2,1H3,(H,14,15) |
InChI Key |
CSBVYUFFKAVSAH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NCC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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